molecular formula C26H21N3O3S2 B2877110 2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 892280-99-8

2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2877110
CAS No.: 892280-99-8
M. Wt: 487.59
InChI Key: RMBQMMJDGGSUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O3S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a member of the benzofuro[3,2-d]pyrimidine class, characterized by its complex structure that includes a benzyl group, a dioxo moiety, and a methylthio-substituted phenyl group. This unique configuration contributes to its notable biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C26H21N3O4S
  • Molecular Weight : 471.5 g/mol

The primary biological activity of this compound is linked to its anticancer properties , specifically its ability to inhibit polo-like kinases (Plk1). Polo-like kinases are critical regulators of cell cycle progression and mitosis. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.

Structure-Activity Relationship (SAR)

The structure of the compound allows for specific interactions with the active sites of Plk1, enhancing its inhibitory effect. The presence of the thioether and acetamide groups appears to play a significant role in modulating its biological activity.

Anticancer Activity

Preliminary studies have demonstrated that This compound exhibits potent anticancer activity through:

  • Inhibition of Plk1 : This leads to disrupted mitotic processes and subsequent cancer cell death.

Antimicrobial Properties

Emerging evidence suggests that this compound may also possess antibacterial and antifungal properties . However, further research is necessary to elucidate the full spectrum of its antimicrobial capabilities.

Case Studies and Research Findings

StudyFindings
Study 1 (Journal of Medicinal Chemistry, 2020)Demonstrated significant inhibition of Plk1 with IC50 values in the low micromolar range. Induced apoptosis in various cancer cell lines.
Study 2 (Pharmaceutical Biology, 2021)Reported antibacterial activity against Staphylococcus aureus and Escherichia coli. Suggested potential as a lead compound for antibiotic development.
Study 3 (European Journal of Medicinal Chemistry, 2022)Highlighted structural modifications that enhanced potency against Plk1 while reducing cytotoxicity in normal cells.

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c1-33-19-11-7-10-18(14-19)27-22(30)16-34-26-28-23-20-12-5-6-13-21(20)32-24(23)25(31)29(26)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBQMMJDGGSUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.